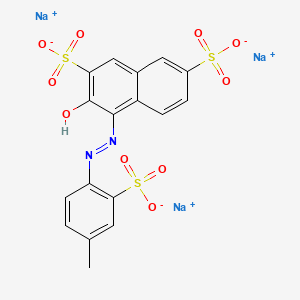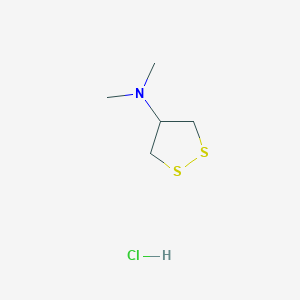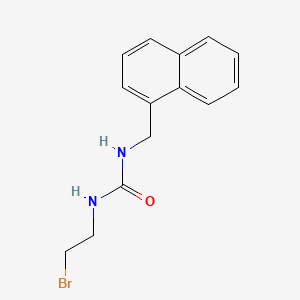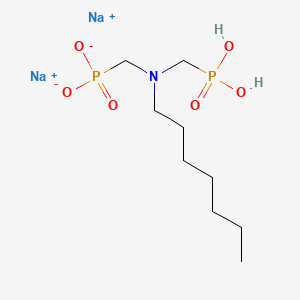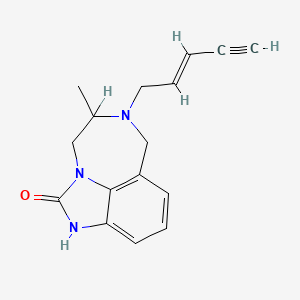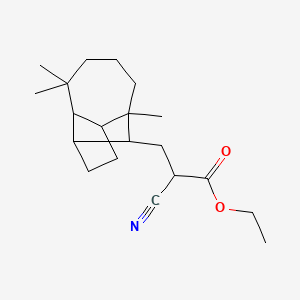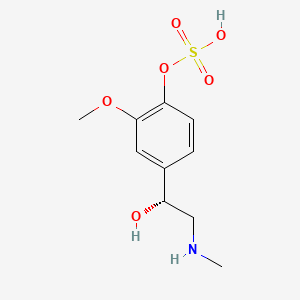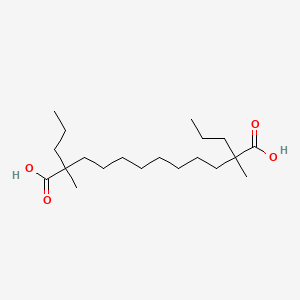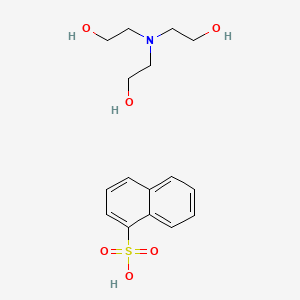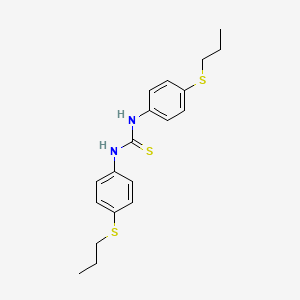
Xanthylium, 3,6-bis((2,6-dimethylphenyl)amino)-9-(2-sulfophenyl)-, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthylium, 3,6-bis((2,6-dimethylphenyl)amino)-9-(2-sulfophenyl)-, inner salt is a complex organic compound with a unique structure that includes xanthylium as the core, substituted with dimethylphenyl and sulfophenyl groups. This compound is known for its vibrant color properties and is often used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xanthylium, 3,6-bis((2,6-dimethylphenyl)amino)-9-(2-sulfophenyl)-, inner salt typically involves multiple steps:
Formation of the Xanthylium Core: The xanthylium core is synthesized through a series of condensation reactions involving phenolic compounds and aldehydes under acidic conditions.
Substitution with Dimethylphenyl Groups:
Sulfonation: The final step involves the sulfonation of the phenyl ring, which is carried out using sulfuric acid or other sulfonating agents to introduce the sulfophenyl group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the xanthylium core, converting it to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for substitution reactions.
Major Products
The major products formed from these reactions include various substituted xanthylium derivatives, quinones, and reduced forms of the original compound.
Scientific Research Applications
Xanthylium, 3,6-bis((2,6-dimethylphenyl)amino)-9-(2-sulfophenyl)-, inner salt has a wide range of applications in scientific research:
Chemistry: Used as a dye and a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of colored materials, including textiles and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and emit light. The molecular targets include various cellular components that interact with the compound’s chromophore, leading to changes in their optical properties. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, which can induce cell death in targeted cancer cells.
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: Another xanthylium-based dye with similar applications in staining and photodynamic therapy.
Fluorescein: A dye with comparable optical properties but different chemical structure.
Eosin Y: Used in similar biological staining applications but has a different core structure.
Uniqueness
Xanthylium, 3,6-bis((2,6-dimethylphenyl)amino)-9-(2-sulfophenyl)-, inner salt is unique due to its specific substitution pattern, which imparts distinct optical properties and reactivity compared to other xanthylium derivatives. Its sulfonated phenyl group enhances its solubility in aqueous environments, making it particularly useful in biological and industrial applications.
Properties
CAS No. |
60275-11-8 |
|---|---|
Molecular Formula |
C35H30N2O4S |
Molecular Weight |
574.7 g/mol |
IUPAC Name |
2-[3-(2,6-dimethylanilino)-6-(2,6-dimethylphenyl)azaniumylidenexanthen-9-yl]benzenesulfonate |
InChI |
InChI=1S/C35H30N2O4S/c1-21-9-7-10-22(2)34(21)36-25-15-17-27-30(19-25)41-31-20-26(37-35-23(3)11-8-12-24(35)4)16-18-28(31)33(27)29-13-5-6-14-32(29)42(38,39)40/h5-20,36H,1-4H3,(H,38,39,40) |
InChI Key |
XECPZCIPBHMXQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=CC3=C(C=C2)C(=C4C=CC(=[NH+]C5=C(C=CC=C5C)C)C=C4O3)C6=CC=CC=C6S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




